3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid
Description
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid (IUPAC name verified via ) is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolin core with a propanoic acid side chain. The molecule contains both oxo (C=O) and thioxo (C=S) functional groups at positions 3 and 5, respectively, contributing to its unique electronic and steric properties. This compound has been cataloged by CymitQuimica (Ref: 10-F725347) but is currently listed as discontinued.
Its synthesis likely involves multicomponent reactions (MCRs) under microwave-assisted conditions, as described for analogous imidazo-fused heterocycles.
Properties
IUPAC Name |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVKRAQOLVDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid typically involves multi-step organic reactions
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Formation of the Imidazoquinazoline Core
Starting Materials: 2-aminobenzamide and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions, to form the imidazoquinazoline ring system.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
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Oxidation: : The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent at room temperature.
-
Reduction: : The carbonyl groups can be reduced to alcohols.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
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Substitution: : The propanoic acid side chain can undergo esterification or amidation reactions.
Reagents: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Conditions: Typically performed under mild heating.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industrial Applications: The compound’s derivatives are studied for their potential use as catalysts or intermediates in various chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Imidazo[1,2-c]quinazolin Derivatives
- N-Cyclohexyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide (): Key Difference: Replaces the propanoic acid side chain with an acetamide group and adds a cyclohexyl substituent.
Imidazo[1,2-a]pyridine Derivatives
- 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (): Key Difference: Features a simpler imidazole core instead of the fused quinazolin system. Impact: Reduced aromaticity and molecular weight may enhance solubility but limit π-π stacking interactions in biological targets.
Functional Group Modifications
Mechanistic and Application Insights
- Target Compound : The thioxo group may act as a hydrogen-bond acceptor or participate in metal coordination, while the carboxylic acid could enhance binding to cationic residues in enzymes.
- Acetamide Analog : The cyclohexyl group may improve blood-brain barrier penetration, making it suitable for neurological targets.
- Imidazo[1,2-a]pyridine Analog : The smaller core and aryl substituents favor interactions with hydrophobic enzyme pockets.
Biological Activity
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both imidazoquinazoline and thioxo functionalities, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer potential, and mechanisms of action.
- Molecular Formula : C₁₃H₁₃N₃O₃S
- Molecular Weight : 289.31 g/mol
- CAS Number : 1370591-91-5
1. Antioxidant Properties
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exhibits notable antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals and preventing cellular damage. This compound may hold therapeutic potential in conditions related to oxidative stress, such as neurodegenerative diseases and aging-related disorders.
2. Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In a study evaluating various derivatives of quinazoline compounds, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid demonstrated IC50 values indicating potent inhibition of cell growth in MCF-7 breast cancer cells .
Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells
| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |
|---|---|---|
| Compound 9c | 92.3% | 2.32 ± 0.2 |
| Compound 9d | 91.36% | 4.68 ± 1.5 |
| Compound 9e | 97.5% | 1.32 ± 1.9 |
| Doxorubicin | 96.8% | 1.21 ± 0.03 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways within cells. The presence of the thioxo group enhances its electrophilic character, allowing it to interact with various biomolecules such as proteins and enzymes involved in cellular signaling pathways.
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various quinazoline derivatives found that compounds structurally related to 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exhibited high binding affinity towards the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding energy for these compounds ranged from -19.8 to -24.8 kcal/mol, indicating strong interactions with critical amino acids in the receptor .
Table 2: EGFR Inhibition by Selected Compounds
| Compound | % Inhibition at 10 μM | IC50 (nM) ± SD |
|---|---|---|
| Compound 9c | 95.7% | 27.9 ± 1.4 |
| Compound 9e | 97.0% | 16.89 ± 0.6 |
| Erlotinib | 96.8% | 20.8 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
